molecular formula C8H6Br2O3 B1637726 2,3-Dibromo-6-hydroxy-5-methoxybenzaldehyde CAS No. 20035-42-1

2,3-Dibromo-6-hydroxy-5-methoxybenzaldehyde

Cat. No. B1637726
CAS RN: 20035-42-1
M. Wt: 309.94 g/mol
InChI Key: NEQRDPRMCZPVJM-UHFFFAOYSA-N
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Description

2,3-Dibromo-6-hydroxy-5-methoxybenzaldehyde is a chemical compound with the molecular formula C8H6Br2O3 and a molecular weight of 309.94 . It is a building block used in chemical synthesis .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string COc1cc(c(c(C=O)c1O)[Br])[Br] . This indicates that the compound contains a methoxy group (OCH3), two bromine atoms (Br), a hydroxy group (OH), and a formyl group (C=O).


Physical And Chemical Properties Analysis

This compound is a solid compound . Unfortunately, detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

  • Chemical Reactions and Derivatives :

    • Yasuda and Midorikawa (1966) describe the Knoevenagel Reaction involving substituted 2-hydroxybenzaldehydes. This reaction forms complex compounds, demonstrating the chemical versatility of similar compounds like 2,3-Dibromo-6-hydroxy-5-methoxybenzaldehyde (Yasuda & Midorikawa, 1966).
  • Catalysis Applications :

    • Ghorbanloo and Alamooti (2017) discuss the encapsulation of a molybdenum(VI) complex with a ligand derived from 2-hydroxy-3-methoxybenzaldehyde in zeolite Y, highlighting its use as a catalyst in the oxidation of alcohols and hydrocarbons (Ghorbanloo & Alamooti, 2017).
  • Antimicrobial and Antifungal Properties :

    • A study by Harohally et al. (2017) on Schiff bases of 2-Hydroxy-4-methoxybenzaldehyde revealed significant antimicrobial and antiaflatoxigenic properties (Harohally et al., 2017).
  • Polymer Science :

    • Karmanov and Monakov (1994) explored the self-organization in enzymatic polymerization of 2-hydroxy-3-methoxybenzaldehyde, indicating potential applications in polymer synthesis and material science (Karmanov & Monakov, 1994).
  • Optical and Thermal Properties :

    • Binil et al. (2013) conducted a study on the growth, spectral, and thermal characterization of 2-hydroxy-3-methoxybenzaldehyde semicarbazone, pointing out its potential in nonlinear optical applications (Binil et al., 2013).
  • Synthesis of Key Intermediates :

    • Kumar (1997) described a synthesis method for hydroxybenzo derivatives, highlighting the role of similar compounds like this compound in creating intermediates for further chemical processes (Kumar, 1997).
  • Flavor and Fragrance Industry :

    • Tan Ju and Liao Xin (2003) reviewed the synthesis of vanillin, a compound closely related to this compound, underlining its significance in the flavor and fragrance industries (Tan Ju & Liao Xin, 2003).

properties

IUPAC Name

2,3-dibromo-6-hydroxy-5-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O3/c1-13-6-2-5(9)7(10)4(3-11)8(6)12/h2-3,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEQRDPRMCZPVJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1O)C=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401263188
Record name 2,3-Dibromo-6-hydroxy-5-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401263188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20035-42-1
Record name 2,3-Dibromo-6-hydroxy-5-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20035-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dibromo-6-hydroxy-5-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401263188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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